(-)-Verbenene (-)-Verbenene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17996697
InChI: InChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3/t8-,9-/m1/s1
SMILES:
Molecular Formula: C10H14
Molecular Weight: 134.22 g/mol

(-)-Verbenene

CAS No.:

Cat. No.: VC17996697

Molecular Formula: C10H14

Molecular Weight: 134.22 g/mol

* For research use only. Not for human or veterinary use.

(-)-Verbenene -

Specification

Molecular Formula C10H14
Molecular Weight 134.22 g/mol
IUPAC Name (1S,5S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene
Standard InChI InChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3/t8-,9-/m1/s1
Standard InChI Key YOQFOABVDRBYCG-RKDXNWHRSA-N
Isomeric SMILES CC1([C@H]2C[C@@H]1C(=C)C=C2)C
Canonical SMILES CC1(C2CC1C(=C)C=C2)C

Introduction

Chemical Identity and Physical Properties of (-)-Verbenone

Structural and Stereochemical Characteristics

(-)-Verbenone (IUPAC name: (1R-cis)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one) is a bicyclic monoterpenoid with two enantiomers: (-)-S-verbenone and (+)-R-verbenone . The (-)-S enantiomer predominates in biological systems due to its biosynthesis from (-)-α-pinene, a major component of conifer resin . Key physicochemical properties include:

PropertyValueSource
Molecular Weight150.22 g/mol
Boiling Point227–228 °C
Density0.975 g/mL at 20 °C
Refractive IndexnD=1.479n_{\text{D}} = 1.479
Optical Rotation[α]D25=+130°[α]^{25}_{\text{D}} = +130°

The enantiomeric ratio of verbenone varies geographically and depends on host tree α-pinene composition . For example, male Dendroctonus frontalis beetles in the southeastern U.S. produce (-)-verbenone at 20–80% purity, reflecting local α-pinene profiles .

Synthesis Pathways

(-)-Verbenone is synthesized via two primary routes:

  • Autoxidation of α-Pinene: Aerobic oxidation of (-)-α-pinene yields verbenol intermediates, which further oxidize to (-)-verbenone. This process occurs spontaneously in resin ducts of Pinus and Picea species .

  • Microbial Conversion: Gut microbiota of bark beetles, including Pseudomonas and Serratia species, catalyze verbenol-to-verbenone oxidation. Antibiotic suppression in Dendroctonus valens reduces verbenone production by 60–80%, underscoring microbial reliance .

Ecological Roles in Bark Beetle Behavior

Antiaggregation Pheromone Mechanisms

(-)-Verbenone serves as a universal repellent across 23 bark beetle species, disrupting aggregation by masking attractant pheromones like ipsdienol . Key behavioral responses include:

  • Dispersal: At 0.1–1.0 μg/mL air concentrations, (-)-verbenone reduces Ips typographus attraction to host trees by 70–90% .

  • Mating Regulation: Male Dendroctonus ponderosae release (-)-verbenone post-mating, signaling resource depletion to conspecifics .

Host Tree Interactions

Conifers upregulate (-)-verbenone synthesis during biotic stress. For example, Picea abies turpentine oil increases verbenone content from 0.2% to 50% within 20 days of bark beetle attack . This induced defense deters secondary infestations but is ineffective against primary attackers like D. frontalis .

FormulationVerbenone LoadRelease Rate (30°C)Field Lifespan
Bubble Caps1.2%50 mg/day60–90 days
Beads1.2%45 mg/day45–60 days
Pouches4.65 g230 mg/day20–40 days

Limitations and Data Gaps

  • Toxicity Uncertainty: Chronic exposure studies are absent; acute LD₅₀ values for aquatic invertebrates exceed 100 mg/L .

  • Non-Target Effects: (-)-Verbenone inhibits pollination in Apis mellifera at 10 ppm, reducing foraging efficiency by 40% .

Environmental Fate and Degradation

Abiotic Degradation

(-)-Verbenone half-lives vary by medium:

  • Air: 2.5 hours (OH radical reaction) .

  • Soil: 7–14 days (aerobic microbial degradation) .

  • Water: 30 days (hydrolysis at pH 7) .

Future Research Directions

Enantiomer-Specific Bioactivity

Current studies focus on optimizing (-)-verbenone enantiopurity for enhanced repellency. Field trials with 98% (-)-S enantiomer show 30% greater efficacy than racemic blends .

Microbial Engineering

CRISPR-modified Pseudomonas putida strains achieve 90% verbenol-to-verbenone conversion in vitro, offering sustainable production methods .

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